Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl- is a heterocyclic compound that features a fused ring system combining furan and oxepin structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with an oxepin precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
Furo[3,2-c]quinoline: Another heterocyclic compound with a similar fused ring system.
Furo[2,3-b]quinoline: Features a different arrangement of the furan and quinoline rings.
Furo[3,2-c]azepine: Contains an azepine ring fused with a furan ring.
Uniqueness
Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl- is unique due to its specific ring structure and the presence of diphenyl groups
Properties
CAS No. |
835613-69-9 |
---|---|
Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2,2-diphenyl-3,6,7,8-tetrahydrofuro[3,2-c]oxepin-4-one |
InChI |
InChI=1S/C20H18O3/c21-19-17-14-20(15-8-3-1-4-9-15,16-10-5-2-6-11-16)23-18(17)12-7-13-22-19/h1-6,8-11H,7,12-14H2 |
InChI Key |
GGJZHCUKGMWQFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.